Serotonin Transporter (SERT) Inhibition: 5-Fold Greater Potency than Dopamine Transporter and D2 Receptor
N-(2-chloropyridin-3-yl)benzamide exhibits preferential inhibition of the human serotonin transporter (SERT) with an IC₅₀ of 100 nM, demonstrating 5-fold selectivity over human dopamine transporter (DAT, IC₅₀ = 500 nM) and dopamine D2 receptor (IC₅₀ = 500 nM) [1]. In a direct cross-assay comparison within the same curated database, the compound shows a 5-fold preference for SERT inhibition over DAT and D2R engagement. This profile contrasts with many non-substituted N-pyridyl benzamides, which lack reported monoamine transporter activity [2].
| Evidence Dimension | Inhibitory potency (IC₅₀) across monoamine targets |
|---|---|
| Target Compound Data | SERT IC₅₀ = 100 nM; DAT IC₅₀ = 500 nM; D2R IC₅₀ = 500 nM |
| Comparator Or Baseline | N-(pyridin-3-yl)benzamide: no reported monoamine transporter inhibition data in authoritative databases |
| Quantified Difference | 5-fold SERT selectivity over DAT and D2R |
| Conditions | Inhibition of [³H]serotonin uptake at human SERT expressed in HEK293 cells (SERT); inhibition of dopamine D2 receptor (D2R); inhibition of dopamine transporter (DAT) [1] |
Why This Matters
This 5-fold SERT selectivity profile enables researchers to use CAS 91813-32-0 as a validated control compound in monoamine transporter selectivity screening panels.
- [1] BindingDB. BDBM50360708 (CHEMBL1934127). IC₅₀ values: SERT 100 nM, DAT 500 nM, D2R 500 nM. View Source
- [2] BRENDA Enzyme Database. Ligand: N-(pyridin-3-yl)benzamide. No monoamine transporter activity documented. View Source
